2-Chloro-4'-iodobenzophenone
Overview
Description
2-Chloro-4’-iodobenzophenone is a chemical compound with the IUPAC name (2-chlorophenyl)(4-iodophenyl)methanone . It has a molecular weight of 342.56 . The compound is used in various scientific experiments due to its unique properties .
Molecular Structure Analysis
The InChI code for 2-Chloro-4’-iodobenzophenone is 1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H . This indicates the molecular structure of the compound.Scientific Research Applications
Organic Synthesis
2-Chloro-4’-iodobenzophenone is often used in organic synthesis due to its unique structure and reactivity . The presence of both a chlorine and an iodine atom makes it a versatile reagent for various types of reactions.
Photoreduction Studies
In a study conducted at Oregon State University, an attempt was made to encase 4-chloro-4’-iodobenzophenone in polymethylmethacrylate to study its phosphorescence at room temperature by isolating individual molecules . However, the iodine of 4-chloro-4’-iodobenzophenone breaks off under UV light, preventing effective polymerization .
Phosphorescence Studies
Benzophenones, including 2-Chloro-4’-iodobenzophenone, are well known for their phosphorescence . This property has been studied extensively, particularly at reduced temperatures .
Material Science
The unique properties of 2-Chloro-4’-iodobenzophenone make it a potential candidate for use in material science. For example, its phosphorescence properties could be useful in the development of new types of sensors or imaging devices .
Development of New Catalysts
The presence of both a chlorine and an iodine atom in 2-Chloro-4’-iodobenzophenone could potentially make it useful in the development of new catalysts. These catalysts could be used to speed up chemical reactions in various industrial processes .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4’-iodobenzophenone are currently unknown. This compound is a chemical intermediate used in various industrial applications
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds rather than for its biological effects .
properties
IUPAC Name |
(2-chlorophenyl)-(4-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIUYLHBLQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641504 | |
Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-17-6 | |
Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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